molecular formula C6H15ClO2Si B101277 3-Chloropropylmethyldimethoxysilane CAS No. 18171-19-2

3-Chloropropylmethyldimethoxysilane

Cat. No.: B101277
CAS No.: 18171-19-2
M. Wt: 182.72 g/mol
InChI Key: KNTKCYKJRSMRMZ-UHFFFAOYSA-N
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Description

3-Chloropropylmethyldimethoxysilane is a useful research compound. Its molecular formula is C6H15ClO2Si and its molecular weight is 182.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification Processes

  • 3-Chloropropylalkyldiethoxysilanes have been synthesized using the Grignard reaction and further modified through amination, leading to the production of 3-(2-amino-ethyl)aminopropylalkyldiethoxysilanes (Lin, Huang, Zhang, & Hao, 2000).
  • Novel (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized for use as a coupling agent and initiator, demonstrating effectiveness in modifying nano-TiO2 and initiating polymerization (Ma et al., 2016).
  • The synthesis of (3-Mercaptopropyl)methyldimethoxysilane has been optimized for increased yield and safety, indicating its potential for various industrial applications (Zhang Qunchao, 2006).

Applications in Polymer and Material Science

  • Functional polysiloxanes synthesized from derivatives of 3-chloropropylmethyldimethoxysilane have shown fluorescence properties and hydrophilic applications, potentially useful in biomedical fields (Cao et al., 2017).
  • Modifying polyethylene with various organosilanes, including derivatives of this compound, enhanced antiadhesive and antibacterial characteristics, indicating potential medical and water industry applications (Kręgiel & Niedzielska, 2014).
  • Polysiloxanes with 3-(alkyldimethylammonio)propyl pendant groups, synthesized via quaternization with linear polysiloxanes containing 3-chloropropyl groups, demonstrated bactericidal activity, retaining activity even after prolonged immersion in water (Sauvet et al., 2000).

Novel Synthesis and Characterization

  • Synthesis and characterization of phosphonate‐containing polysiloxanes using this compound as a monomer have expanded the range of functionalized polysiloxanes soluble in organic solvents (Gallagher, 2003).

Miscellaneous Applications

  • Carbazole derivatives containing -Si-OCH3 groups were synthesized using this compound, leading to the development of novel photoinduced luminescence film sensors for detecting nitroaromatic compounds (Dong, Cui, & Li, 2012).

Safety and Hazards

3-Chloropropylmethyldimethoxysilane is flammable and may cause eye irritation . It has a flash point of 168°F . Proper safety measures should be taken while handling this chemical, including the use of appropriate personal protective equipment .

Future Directions

While specific future directions for 3-Chloropropylmethyldimethoxysilane are not mentioned in the available resources, organosilicon compounds are of significant interest in various fields, including materials science, pharmaceuticals, and chemical synthesis. They are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

3-Chloropropylmethyldimethoxysilane is primarily used as an intermediate in organic synthesis . Its primary targets are the reactants in the synthesis process, which can be a wide range of organic compounds depending on the specific reaction .

Mode of Action

The compound interacts with its targets through chemical reactions, forming new bonds and breaking existing ones. This results in the formation of new compounds. The exact nature of these interactions depends on the specific reactants and conditions of the reaction .

Biochemical Pathways

This compound is used in the synthesis of polysiloxane quaternary ammonium salts containing epoxy group . These compounds have been shown to exhibit antibacterial properties . The exact biochemical pathways affected by these compounds would depend on the specific bacteria and the mechanism of the antibacterial action.

Pharmacokinetics

Its physical and chemical properties such as boiling point, density, and water solubility can impact its behavior in a reaction mixture .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical synthesis. For example, it can be used to produce polysiloxane quaternary ammonium salts with antibacterial properties .

Properties

IUPAC Name

3-chloropropyl-dimethoxy-methylsilane
Source PubChem
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InChI

InChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTKCYKJRSMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939463
Record name (3-Chloropropyl)(dimethoxy)methylsilane
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Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear to straw colored liquid with a mild odor; [Gelest MSDS]
Record name Silane, (3-chloropropyl)dimethoxymethyl-
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Record name 3-Chloropropylmethyldimethoxysilane
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CAS No.

18171-19-2
Record name (3-Chloropropyl)dimethoxymethylsilane
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Record name Silane, (3-chloropropyl)dimethoxymethyl-
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Record name Silane, (3-chloropropyl)dimethoxymethyl-
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Record name (3-Chloropropyl)(dimethoxy)methylsilane
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Record name (3-chloropropyl)dimethoxymethylsilane
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Synthesis routes and methods I

Procedure details

306 mg Of allyl chloride, 530 mol of dimethyldimethoxysilane, and 77 mg of toluene were placed in a glass reaction tube and 0.01 ml of acetic acid was added to this mixture. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 40%.
Quantity
306 mg
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reactant
Reaction Step One
Quantity
530 mol
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reactant
Reaction Step One
Quantity
77 mg
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reactant
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0.01 mL
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0.005 mol
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reactant
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Synthesis routes and methods II

Procedure details

306 mg of allyl chloride, 530 mol of dimethyldiethoxysilane, and 77 mg of toluene were placed in a glass reaction tube. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 19.7%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0.005 mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 3-Chloropropylmethyldimethoxysilane be used to modify the properties of polymers?

A1: this compound acts as a versatile building block in polymer chemistry. Its reactive chlorine atom allows for further functionalization, while the dimethoxy groups enable hydrolysis and condensation reactions. This dual functionality makes it particularly useful for incorporating desired properties into polymers.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: The molecular formula for this compound is C6H15ClO2Si. It has a molecular weight of 182.72 g/mol. Spectroscopically, the compound can be characterized using NMR techniques:

    Q3: How does this compound contribute to the creation of antibacterial fabrics?

    A: this compound plays a crucial role in a finishing liquor formulation designed to impart antibacterial properties to fabrics. [] While not the primary antibacterial agent, it likely acts as a coupling agent, facilitating the binding of other antibacterial components, such as chitosan and nanometer silver antibacterial agent, to the fabric fibers. This binding ensures that the antibacterial agents remain attached to the fabric even after washing, providing long-lasting protection.

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